3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one
CAS No.:
Cat. No.: VC15071484
Molecular Formula: C18H17FN2O3S
Molecular Weight: 360.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17FN2O3S |
|---|---|
| Molecular Weight | 360.4 g/mol |
| IUPAC Name | 3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one |
| Standard InChI | InChI=1S/C18H17FN2O3S/c1-23-15-6-3-11(9-16(15)24-2)7-8-21-17(22)13-10-12(19)4-5-14(13)20-18(21)25/h3-6,9-10H,7-8H2,1-2H3,(H,20,25) |
| Standard InChI Key | GHRUYIAQPOFZPY-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC(=C3)F)NC2=S)OC |
Introduction
3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one is a synthetic compound belonging to the quinazoline class of heterocyclic compounds. Quinazolines are renowned for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This particular compound has garnered attention due to its potential therapeutic applications, particularly in oncology.
Synthesis and Chemical Reactions
The synthesis of 3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one involves several key steps, although detailed pathways are not specified in the available literature. Generally, quinazoline derivatives undergo various chemical reactions typical for this class of compounds. These reactions should be conducted under an inert atmosphere to prevent oxidation or degradation of sensitive functional groups.
Mechanism of Action and Biological Activity
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Mechanism of Action: The compound primarily acts as an inhibitor of polo-like kinase 1 (Plk1), which is a crucial enzyme involved in cell cycle regulation and is often targeted in cancer therapy.
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Biological Activity: Quinazoline derivatives, including this compound, are being researched for their potential anticancer properties. Their ability to inhibit key enzymes involved in cancer cell proliferation makes them promising candidates for targeted cancer therapies.
Stability and Storage
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Stability: Relevant data from stability studies indicate that 3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one maintains its integrity when stored at -20°C for extended periods.
Potential Applications
This compound exemplifies the ongoing research into quinazoline derivatives as promising candidates for targeted cancer therapies, highlighting its potential impact on future drug development strategies.
Comparison with Other Quinazoline Derivatives
| Compound | Molecular Weight | Biological Activity | Mechanism of Action |
|---|---|---|---|
| 3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one | Approximately 357.4 g/mol | Anticancer | Plk1 inhibitor |
| 4-[2-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)ethyl]benzenesulfonamide | 379.4 g/mol | Potential therapeutic applications | Not specified |
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